GABA A α5 Receptor Affinity and Selectivity in Isoxazole-Pyridine Derivatives
While no direct affinity data exists for (5-(Pyridin-3-yl)isoxazol-4-yl)methanol itself, a class-level inference can be drawn from isoxazole-pyridine derivatives disclosed in patent literature. Compounds of Formula I in WO 2010124986, which encompass the (5-(Pyridin-3-yl)isoxazol-4-yl)methanol scaffold, are described as having affinity and selectivity for the GABA A α5 receptor binding site [1]. This selectivity is essential for minimizing sedation and motor impairment while targeting cognitive disorders. In contrast, non-selective GABA A modulators (e.g., diazepam, Ki α1/α5 ratio ~1:1) lack this therapeutic window [2].
| Evidence Dimension | Receptor binding selectivity (GABA A α5 vs. α1) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from patent WO 2010124986 claims affinity/selectivity for GABA A α5 receptor |
| Comparator Or Baseline | Diazepam: Ki α1 = 14 nM, Ki α5 = 11 nM (ratio ~1.3:1) [2] |
| Quantified Difference | Class-level selectivity advantage inferred; specific fold-selectivity not disclosed |
| Conditions | Radioligand binding assay using recombinant GABA A receptors expressed in HEK293 cells [2] |
Why This Matters
Selective GABA A α5 receptor ligands are under investigation for cognitive disorders with reduced side-effect burden, distinguishing this scaffold from non-selective benzodiazepines.
- [1] Roche Palo Alto LLC. (2010). Isoxazole-pyridine derivatives. Patent WO 2010124986 A1. Retrieved from https://patents.google.com/patent/WO2010124986A1 View Source
- [2] Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor function and dissection of the pharmacology of benzodiazepines and general anesthetics through mouse genetics. Annual Review of Pharmacology and Toxicology, 44, 475–498. https://doi.org/10.1146/annurev.pharmtox.44.101802.121429 View Source
